N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that exhibits diverse chemical reactivity and unique biological properties. The compound is characterized by the presence of several functional groups, including an ethylthio group, isobutylamino group, and a naphthalene moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process that involves the formation of the pyrazolopyrimidine core, followed by sequential functionalization. The key steps include:
Cyclization of appropriate precursors to form the pyrazolopyrimidine ring.
Introduction of the ethylthio group via nucleophilic substitution.
Functionalization with the isobutylamino group through reductive amination.
Attachment of the naphthalenylacetate moiety via amide bond formation.
Industrial Production Methods: Industrial synthesis of this compound may involve streamlined processes with optimized reaction conditions to ensure high yield and purity. Typical conditions include the use of solvents like dimethyl sulfoxide, catalysts such as palladium, and controlled temperatures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
The ethylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction
The nitro groups (if present) on the naphthalene ring can be reduced to amines using reducing agents such as tin(II) chloride.
Substitution
The compound can participate in nucleophilic substitution reactions, especially at the pyrazolopyrimidine core and naphthalenyl moiety.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Typical conditions may involve moderate temperatures and inert atmospheres to prevent undesired side reactions.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a key intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and materials. Biology: In biological research, it is explored for its potential as an enzyme inhibitor or activator, influencing various biochemical pathways. Medicine: The compound is investigated for its therapeutic potential, particularly in treating diseases linked to its molecular targets. Industry: It finds applications in the production of specialty chemicals, where its unique structure imparts desired chemical reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. These targets may include enzymes, receptors, or signaling molecules. The binding of the compound to its target can modulate the activity of the target, leading to altered cellular responses. The precise pathways involved may include inhibition of enzyme activity, blockade of receptor-ligand interactions, or interference with cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(6-ethylthio-4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
N-(2-(6-(methylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
N-(2-(6-(ethylthio)-4-aminopyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Uniqueness: The uniqueness of N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to engage in a broader range of chemical reactions and biological interactions compared to its analogs.
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Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6OS/c1-4-33-25-29-23(27-15-17(2)3)21-16-28-31(24(21)30-25)13-12-26-22(32)14-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,16-17H,4,12-15H2,1-3H3,(H,26,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSHTFPNNNFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=CC4=CC=CC=C43)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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